molecular formula C10H12O3 B3009919 2-Methoxy-3-methylphenylacetic acid CAS No. 854812-10-5

2-Methoxy-3-methylphenylacetic acid

Cat. No. B3009919
CAS RN: 854812-10-5
M. Wt: 180.203
InChI Key: CJIAAQDWCIGNJS-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylphenylacetic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on structurally related compounds, which can offer insights into the synthesis and properties of similar aromatic acids. The first paper discusses 2-carboxy-4-methoxyphenylacetic acid, which shares a similar methoxyphenylacetic acid core structure but differs in the position of the carboxy and methoxy groups . The second paper focuses on 4-hydroxy-3-methoxyphenylacetic acid, also known as homovanillic acid, which is a metabolite of dopamine and is used as a biomarker in certain diseases .

Synthesis Analysis

The synthesis of 2-carboxy-4-methoxyphenylacetic acid, as described in the first paper, involves a three-step process starting from 2-carboxyphenylacetic acid. The steps include sulfonation, alkali fusion, and methylation reactions. The study utilized single-factor and orthogonal design methods to optimize the reaction conditions, achieving an average overall yield of 70.63% . This information suggests that a similar approach could potentially be applied to synthesize 2-methoxy-3-methylphenylacetic acid, with adjustments made for the introduction of the methyl group and the different positions of the functional groups.

Molecular Structure Analysis

While the molecular structure of 2-methoxy-3-methylphenylacetic acid is not directly analyzed in the provided papers, the structure of related compounds such as 2-carboxy-4-methoxyphenylacetic acid and homovanillic acid can provide insights into the behavior of aromatic acids with methoxy and carboxy groups. These structures typically exhibit resonance stabilization and may have implications for the acidity of the carboxy group and the reactivity of the methoxy group .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-methoxy-3-methylphenylacetic acid. However, the synthesis of related compounds involves reactions that are common in organic chemistry, such as sulfonation, which introduces a sulfonyl group, and methylation, which introduces a methyl group . These reactions are influenced by the electronic effects of substituents on the aromatic ring, which can be extrapolated to predict the reactivity of 2-methoxy-3-methylphenylacetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-3-methylphenylacetic acid are not discussed in the provided papers. However, the assay of homovanillic acid described in the second paper involves liquid chromatography with electrochemical detection, indicating that this compound is amenable to such analytical techniques . This suggests that 2-methoxy-3-methylphenylacetic acid could potentially be analyzed using similar methods, and its physical properties such as solubility, melting point, and boiling point could be influenced by the presence of the methoxy and methyl groups.

Scientific Research Applications

Derivatives and Metabolic Products

  • Phenylacetic acid derivatives, including those related to 2-Methoxy-3-methylphenylacetic acid, were studied in the culture of Curvularia lunata. This research found that while some derivatives lacked antimicrobial and antioxidant activity, others showed inhibitory effects against various bacterial strains (Varma et al., 2006).

Chemical Synthesis and Reactions

  • A study on the selective mono-C-methylation of arylacetonitriles and arylacetates with dimethyl carbonate involved derivatives of arylacetic acid, which are structurally related to 2-Methoxy-3-methylphenylacetic acid. This research provided insights into the mechanisms of these reactions (Tundo et al., 2002).
  • The study of alpha-methoxy phenylacetic acid in the gas phase, a close relative of 2-Methoxy-3-methylphenylacetic acid, explored its conformational landscape and intramolecular dynamics, offering insights into its flexibility and internal dynamics (Singh et al., 2022).

Photophysical Studies

  • Research on extending the absorption range of the p-hydroxyphenacyl photoremovable protecting group included derivatives similar to 2-Methoxy-3-methylphenylacetic acid. This study highlighted how such derivatives can influence the photophysical properties of compounds (Conrad et al., 2000).

Biological Applications

  • In a study on the synthesis and biological activities of azomethines and 4-thiazolidinones, derivatives of 2-Methoxy-3-methylphenylacetic acid were synthesized and evaluated for their antimicrobial and antitubercular activities. This research provides insights into the potential therapeutic applications of these compounds (Hirpara et al., 2003).

Photodecarboxylation Properties

  • A study on zinc photocages constructed using methoxy-derivatives of phenylacetic acid explored the photodecarboxylation properties of these compounds. It highlighted the potential of these derivatives for biological applications (Shigemoto et al., 2021).

Future Directions

While specific future directions for 2-Methoxy-3-methylphenylacetic acid are not available, research trends in similar compounds like lactic acid production from lignocellulosic biomass show a consistent growth trajectory with minor fluctuations . This suggests that there could be potential for future research and applications involving 2-Methoxy-3-methylphenylacetic acid.

properties

IUPAC Name

2-(2-methoxy-3-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-3-5-8(6-9(11)12)10(7)13-2/h3-5H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIAAQDWCIGNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-methylphenylacetic acid

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